molecular formula C30H50O2 B015192 Serratenediol CAS No. 2239-24-9

Serratenediol

Cat. No. B015192
CAS RN: 2239-24-9
M. Wt: 442.7 g/mol
InChI Key: FMUNNDDBCLRMSL-PIGMOXAFSA-N
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Description

Synthesis Analysis

The synthesis of serratenediol has been explored through various methodologies, demonstrating the compound's complexity and the creativity required for its construction. Zhang and Corey (2001) described a short synthesis of serratenediol, highlighting catalytic enantioselective steps, coupling, and further stereoselective cationic cyclizations as key processes (Junhu Zhang & E. Corey, 2001).

Molecular Structure Analysis

The structure of serratenediol was detailed by Inubushi et al. (1967), who used retropinacol rearrangement and accumulated chemical and spectroscopic evidence to establish its structure, containing a seven-membered ring. This work clarified the acid isomerization of serratene derivatives and established the structure of serratenediol monoacetate (Y. Inubushi, Y. Tsuda, T. Sano, T. Konita & S. Suzuki, 1967).

Chemical Reactions and Properties

Serratenediol's chemical behavior and reactions have been a subject of study, with mass spectral fragmentation studies providing insights into the characteristic fragmentations of triterpenes related to serratenediol. Kutney, Eigendorf, and Rogers (1969) highlighted the utility of mass spectrometry in structural elucidation, particularly noting the distinct fragmentations in the 7-membered C ring (J. Kutney, G. Eigendorf & L. Rogers, 1969).

Scientific Research Applications

Safety And Hazards

When handling Serratenediol, it is recommended to ensure adequate ventilation and provide accessible safety shower and eye wash station. Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator should be used .

properties

IUPAC Name

(3S,6R,8S,11R,12S,15S,16R,19S,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h8,20-25,31-32H,9-18H2,1-7H3/t20-,21-,22-,23-,24-,25-,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUNNDDBCLRMSL-PIGMOXAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(CC4=CCC5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C2)(CC[C@@H](C3(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10945039
Record name 4,4,6a,10,10,13a,15b-Heptamethyl-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-icosahydro-1H-cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Serratenediol

CAS RN

2239-24-9
Record name (3S,4aR,6aS,9aR,11S,13aR,13bS,15aS,15bR)-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-Eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-1H-cyclohepta[1,2-a:5,4-a′]dinaphthalene-3,11-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2239-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Serrat-14-ene-3,21-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002239249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4,6a,10,10,13a,15b-Heptamethyl-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-icosahydro-1H-cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
293
Citations
Y Inubushi, Y Tsuda, T Sano, T Konita… - Chemical and …, 1967 - jstage.jst.go.jp
… since serratenediol possesses seven (not eight) C—methyl groups, we have concluded that serratenediol is a … The informations on the structure of terminal rings of serratenediol and the …
Number of citations: 51 www.jstage.jst.go.jp
Y Tsuda, T Sano, Y Inubushi - Tetrahedron, 1970 - Elsevier
Steric course of addition reactions (hydroboration, epoxidation, osmolation, and hydrogenation) to the double bond of serratene derivatives 1 and 17 have been discussed and …
JW Rowe, CL Bower - Tetrahedron Letters, 1965 - Elsevier
… to be correct‘by methylating serratenediol vith potassium t-… Serratenediol monomethyl ether from sugar pine (II), mp 319-… by mathylation as above to serratenediol dimethyl ether, and by …
Y Inubushi, T Sano, Y Tsuda - Tetrahedron Letters, 1964 - Elsevier
… We shall start elaborating the orgument by showing that serratenediol has an entirely different … double bond in serratenediol is probably far from the terminal rings, since neither the bis-…
J Zhang, EJ Corey - Organic Letters, 2001 - ACS Publications
… Serratenediol (1), 1 a pentacyclic triterpenoid containing a unique seven-membered central ring, is the parent member of a skeletal class of more than 30 natural products. Although the …
Number of citations: 45 0-pubs-acs-org.brum.beds.ac.uk
犬伏康夫, 津田喜典, 佐野武弘, 小荷田孟史… - Chemical and …, 1967 - jlc.jst.go.jp
… since serratenediol possesses seven (not eight) C—methyl groups, we have concluded that serratenediol is a … The informations on the structure of terminal rings of serratenediol and the …
Number of citations: 2 jlc.jst.go.jp
GD Prestwich, JN Labovitz - Journal of the American Chemical …, 1974 - ACS Publications
… was removed to give ¿/-serratenediol (1), mp 258.5-264.5 (reported for natural serratenediol,2b 282-284) in … Thus, for the first time, totally synthetic serratenediol has been produced.18 …
Number of citations: 39 0-pubs-acs-org.brum.beds.ac.uk
JP Kutney, G Eigendorf, LH Rogers - Tetrahedron, 1969 - Elsevier
A detailed investigation of the mass spectral fragmentation patterns of triterpenes of the serratenediol family has been carried out This study reveals that the application of mass …
Y Inubushi, T Harayama, T Hibino… - Journal of the Chemical …, 1970 - pubs.rsc.org
… PENTACYCLIC triterpenes of the serratenediol family in which ring c is 7-membered occur … Hydrolysis of (111) with 2% NaOH solution (in the same solvent as above) gave …
Number of citations: 7 0-pubs-rsc-org.brum.beds.ac.uk
JW Rowe - Tetrahedron Letters, 1964 - Elsevier
… We originally found serratenediol in the terpene fractFon from the unsaponifiables of the benzene extract of jack pine outer bark. Subsequently,we also found it in the sterol fraction of …

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